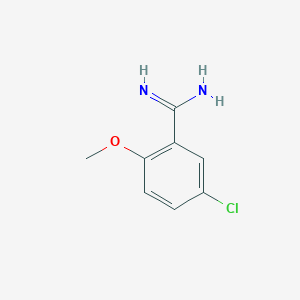

6-(pyridin-3-yl)pyridazin-3(2H)-one

Übersicht

Beschreibung

“6-(pyridin-3-yl)pyridazin-3(2H)-one” is a pyridine derivative . Pyridine derivatives are associated with diverse pharmacological properties such as antimicrobial, anticonvulsant, antiviral, anti-HIV, antifungal, and antimycobacterial .

Synthesis Analysis

New pyridine derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . The structures of new compounds have been established on the basis of elemental analysis and spectral (IR, 1 H NMR, and Mass spectra) studies .Chemical Reactions Analysis

The synthesis of new pyridine derivatives involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Cycloaddition and Condensation Processes : The compound is utilized in cycloaddition reactions with alkyl-4-oxohex-5-ynoates and subsequent condensation with hydrazine, leading to pharmacologically active derivatives. This process highlights the compound's role in synthesizing pyrazolo[1,5-a]pyridin-3-yl pyridazinones, a class of compounds with potential pharmacological applications (Johnston et al., 2008).

- Synthesis via Microwave-Assisted Cycloaddition : Microwave-assisted synthesis techniques have been employed to create 3,6-di(pyridin-2-yl)pyridazines, showcasing the compound's efficiency in forming metal-coordinating structures useful in self-assembly into gridlike metal complexes (Hoogenboom et al., 2006).

Biological and Insecticidal Applications

- Antimicrobial Screening : Derivatives of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one have been synthesized and tested for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Javed et al., 2013).

- Insecticidal Properties : Research on [6-(3-pyridyl)pyridazin-3-yl]amides, derived from this compound, revealed aphicidal properties. Structural modifications of these compounds showed potential for further exploration in insecticidal chemistry (Buysse et al., 2017).

Material Science and Optoelectronics

- Optoelectronic Applications : The compound's derivatives have been synthesized for use in optoelectronic applications. Their structural and molecular-packing properties influence material properties, indicating their potential in electronic and photonic devices (Liu et al., 2017).

- Surface Protection in Material Science : Some derivatives have shown potential in protecting mild steel surfaces, indicating their use in corrosion inhibition and surface protection technologies (Olasunkanmi et al., 2018).

Coordination Chemistry and Metal Complexes

- Metal Coordination for Hydrogen-Bonded Crystals : Derivatives are used to chelate Ag(I) ions, creating metallotectons crucial for engineering hydrogen-bonded crystals. This application highlights the compound's role in the synthesis of complex structures in coordination chemistry (Duong et al., 2011).

- Coordination Chemistry with Iron(II) and Cobalt(II) : The compound's analogs have been synthesized and used to prepare homoleptic iron(II) and cobalt(II) complexes. These complexes show varied spin statesand electrochemical properties, useful in understanding the electronic behavior of these metals in different coordination environments (Cook et al., 2013).

Synthesis of Heterocyclic Compounds

- Synthesis of Heterocyclic Pharmaceuticals : The compound is involved in the synthesis of heterocyclic compounds, highlighting its role in creating pharmacophores and active pharmaceutical ingredients. This application is significant in drug discovery and pharmaceutical chemistry (Ashok et al., 2006).

Corrosion Inhibition

- Inhibition of Steel Corrosion : Pyridazine derivatives, related to this compound, have been studied for their effects on the electrochemical dissolution of mild steel. This research is crucial for developing new materials for corrosion resistance, particularly in acidic environments (Mashuga et al., 2017).

Biological Evaluation of Derivatives

- Antimicrobial and Antioxidant Activities : Novel pyridazine derivatives synthesized from 6-(pyridin-3-yl)pyridazin-3(2H)-one showed promising antimicrobial and antioxidant activities, indicating their potential use in medical and biochemical research (Singh et al., 2020).

Plant Growth Stimulation

- Agricultural Applications : Some newly synthesized derivatives have shown pronounced plant growth stimulant activity, indicating potential agricultural applications. These derivatives could play a role in developing new agrochemicals (Yengoyan et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCHIKONQFIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439909 | |

| Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyridin-3-yl)pyridazin-3(2H)-one | |

CAS RN |

78784-65-3 | |

| Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)